molecular formula C18H17N3O6 B4542950 2-methoxy-4-[2-(3-nitrobenzoyl)carbonohydrazonoyl]phenyl propionate

2-methoxy-4-[2-(3-nitrobenzoyl)carbonohydrazonoyl]phenyl propionate

Cat. No. B4542950
M. Wt: 371.3 g/mol
InChI Key: WPNJDGSECBZKFR-YBFXNURJSA-N
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Description

This compound belongs to a class of organic chemicals that incorporate multiple functional groups, such as methoxy, nitrobenzoyl, and propionate moieties. These groups influence its chemical behavior and interactions. Although specific studies on this compound might be scarce, research on similar compounds provides valuable insights into its possible characteristics and applications.

Synthesis Analysis

The synthesis of compounds with complex structures like "2-methoxy-4-[2-(3-nitrobenzoyl)carbonohydrazonoyl]phenyl propionate" often involves multi-step organic reactions. For example, the cyclisation of ortho-substituted N-arylbenzimidoyl nitrenes indicates preferential cyclisations that might be relevant for the synthesis of related compounds, highlighting the importance of ortho-substituted groups in synthetic chemistry (Gilchrist et al., 1979).

Molecular Structure Analysis

Structural analyses, such as those performed by X-ray crystallography or NMR spectroscopy, are crucial for understanding the arrangement of atoms within a molecule. Studies like the one on N-[3-(Hydroxymethyl)phenyl]-N'-(4-methoxybenzoyl)thiourea provide insights into the molecular structure through intermolecular hydrogen bonding and the arrangement of functional groups (Ngah et al., 2005).

Chemical Reactions and Properties

The chemical reactions and properties of a compound are influenced by its functional groups. For instance, the study on solvolysis of 2-(2-methoxyethyl)-3-methyl-2-cyclohexenyl p-nitrobenzoate provides insights into reaction mechanisms and the effects of substituents on reaction rates, which could be analogous to reactions involving similar methoxy and nitrobenzoate groups (Jursic et al., 1986).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, are determined by the molecular structure. While specific data on this compound might not be available, analogous studies on similar compounds offer valuable information. For example, the synthesis and characterization of curcumin congeners shed light on the physical properties influenced by the presence of methoxy and nitro groups (Srivastava et al., 2017).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are significantly impacted by the compound's functional groups. Research on compounds like "4-(1E,3Z,6E)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxohepta-1,3,6-trien-1-yl)-2-methoxyphenyl 4-nitrobenzoate" provides a basis for understanding the chemical behavior of structurally similar compounds (Srivastava et al., 2017).

properties

IUPAC Name

[2-methoxy-4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6/c1-3-17(22)27-15-8-7-12(9-16(15)26-2)11-19-20-18(23)13-5-4-6-14(10-13)21(24)25/h4-11H,3H2,1-2H3,(H,20,23)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNJDGSECBZKFR-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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